5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an aminomethyl group can be catalyzed by various reagents to form the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet. This method offers advantages such as high surface area, simple preparation, and modification .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and various catalysts such as copper and nickel. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .
Scientific Research Applications
5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific aminomethyl and pyrrolopyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2-3,9H2,(H,10,11,12) |
InChI Key |
NSYRZILWUUEWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.